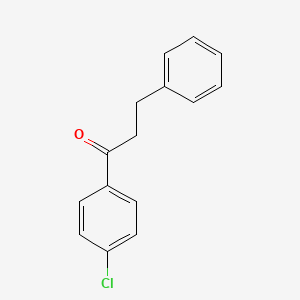

4'-Chloro-3-phenylpropiophenone

Description

The exact mass of the compound 4'-Chloro-3-phenylpropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Chloro-3-phenylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-3-phenylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNOPFDKLUGQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289525 | |

| Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-37-7 | |

| Record name | 5739-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloro-3-phenylpropiophenone: A Core Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3-phenylpropiophenone, with the CAS Number 5739-37-7, is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis. Its molecular architecture, featuring a chlorophenyl group and a phenylpropyl chain, offers a versatile scaffold for the construction of more complex molecules, particularly in the realm of pharmaceutical and materials science. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of 4'-Chloro-3-phenylpropiophenone, designed to equip researchers and drug development professionals with the technical insights necessary for its effective utilization. The strategic placement of the chlorine atom on the phenyl ring significantly influences the molecule's reactivity and imparts specific electronic properties, making it a valuable precursor for a diverse array of chemical transformations.

Core Properties of 4'-Chloro-3-phenylpropiophenone

A thorough understanding of the physicochemical properties of 4'-Chloro-3-phenylpropiophenone is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-chlorophenyl)-3-phenylpropan-1-one | [1] |

| CAS Number | 5739-37-7 | [1] |

| Molecular Formula | C₁₅H₁₃ClO | [1] |

| Molecular Weight | 244.72 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, sealed in a dry environment | |

| Purity | Typically available at ≥95% | |

| Computed XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of 4'-Chloro-3-phenylpropiophenone: A Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of 4'-Chloro-3-phenylpropiophenone is the Friedel-Crafts acylation of chlorobenzene with 3-phenylpropanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates with the chlorine atom of the 3-phenylpropanoyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. The electron-rich π-system of the chlorobenzene ring then attacks the acylium ion. Due to the ortho-, para-directing nature of the chlorine substituent on the benzene ring, the acylation occurs predominantly at the para position, leading to the desired 4'-Chloro-3-phenylpropiophenone. A subsequent workup with water decomposes the aluminum chloride complex to yield the final product.

Experimental Protocol: Synthesis of 4'-Chloro-3-phenylpropiophenone

Materials:

-

Chlorobenzene

-

3-Phenylpropanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Slowly add 3-phenylpropanoyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel.

-

Addition of Aromatic Substrate: To the resulting mixture, add chlorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to afford pure 4'-Chloro-3-phenylpropiophenone.

Caption: Workflow for the synthesis of 4'-Chloro-3-phenylpropiophenone.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized 4'-Chloro-3-phenylpropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the chlorophenyl and phenyl rings, as well as the aliphatic protons of the propyl chain.

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted chlorophenyl ring. A multiplet in the aromatic region corresponding to the five protons of the monosubstituted phenyl ring.

-

Aliphatic Protons: Two triplets in the aliphatic region (typically δ 2.5-3.5 ppm), each integrating to two protons, corresponding to the two methylene groups of the propyl chain.

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ > 190 ppm) corresponding to the ketone carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 120-145 ppm) for the carbon atoms of the two phenyl rings. The carbon attached to the chlorine atom will be shifted accordingly.

-

Aliphatic Carbons: Two signals in the aliphatic region (typically δ 30-50 ppm) for the two methylene carbons.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 4'-Chloro-3-phenylpropiophenone (244.72 g/mol ). Due to the presence of the chlorine atom, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak will be observed. Common fragmentation patterns for ketones include alpha-cleavage on either side of the carbonyl group. Expected fragment ions would include the benzoyl cation (m/z 105) and the 4-chlorobenzoyl cation (m/z 139/141).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically between 1000-1100 cm⁻¹.

-

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Applications in Drug Discovery and Development

4'-Chloro-3-phenylpropiophenone is a valuable building block for the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of the reactive ketone functional group and the modifiable aromatic rings.

Precursor to Chalcones and Flavonoids

Chalcones are a class of open-chain flavonoids that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4'-Chloro-3-phenylpropiophenone can serve as a precursor to novel chalcone derivatives through Claisen-Schmidt condensation with various aromatic aldehydes. The resulting chalcones, incorporating the 4-chlorophenyl moiety, can be further elaborated to generate a library of compounds for biological screening.

Caption: Synthesis of bioactive chalcones from 4'-Chloro-3-phenylpropiophenone.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The propiophenone scaffold is present in numerous APIs. The chlorine substituent in 4'-Chloro-3-phenylpropiophenone can enhance the pharmacological properties of a lead compound through various mechanisms, including increased metabolic stability and improved binding affinity to biological targets. This makes it an attractive starting material for the synthesis of novel drug candidates. For instance, related chloropropiophenones are utilized in the synthesis of antidepressants and anti-inflammatory agents.

Safety and Handling

4'-Chloro-3-phenylpropiophenone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

References

-

PubChem. 4'-Chloro-3-phenylpropiophenone. [Link]

Sources

An In-depth Technical Guide to 4'-Chloro-3-phenylpropiophenone

CAS Number: 5739-37-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-3-phenylpropiophenone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. The document delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and offers an in-depth analysis of its spectral characteristics, including ¹³C NMR, mass spectrometry, and infrared spectroscopy. Furthermore, this guide explores the chemical reactivity of 4'-Chloro-3-phenylpropiophenone, discussing its potential applications as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries. Finally, a framework for the development of analytical methods for its characterization and quality control is presented, alongside essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

4'-Chloro-3-phenylpropiophenone, with the IUPAC name 1-(4-chlorophenyl)-3-phenylpropan-1-one, is a chemical intermediate whose structural features—a chlorinated phenyl ring and a reactive ketone group—make it a valuable building block in organic synthesis. The presence of the chlorine atom on the phenyl ring and the propiophenone backbone offers multiple sites for functionalization, enabling the construction of diverse and complex molecular architectures. This guide aims to provide a detailed technical resource on 4'-Chloro-3-phenylpropiophenone, consolidating information on its synthesis, characterization, reactivity, and potential applications to support its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in synthesis and analysis. The key properties of 4'-Chloro-3-phenylpropiophenone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5739-37-7 | [1] |

| Molecular Formula | C₁₅H₁₃ClO | [1] |

| Molecular Weight | 244.71 g/mol | [1] |

| IUPAC Name | 1-(4-chlorophenyl)-3-phenylpropan-1-one | [1] |

| Synonyms | 4'-Chloro-3-phenylpropiophenone | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and acetone. |

Synthesis and Purification

The most direct and widely applicable method for the synthesis of 4'-Chloro-3-phenylpropiophenone is the Friedel-Crafts acylation of chlorobenzene with 3-phenylpropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.

Reaction Mechanism: Friedel-Crafts Acylation

The causality behind this synthetic choice lies in the robust and well-understood mechanism of the Friedel-Crafts acylation. The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 3-phenylpropionyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the acylium ion. The chlorine atom on the chlorobenzene ring is an ortho-, para-director. Due to steric hindrance from the propyl chain of the acylium ion, the para-substituted product, 4'-Chloro-3-phenylpropiophenone, is the major product.

-

Rearomatization: The resulting carbocation intermediate, often referred to as a sigma complex or Wheland intermediate, loses a proton to regenerate the aromatic ring, yielding the final product.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

-

Chlorobenzene (C₆H₅Cl)

-

3-Phenylpropionyl chloride (C₉H₉ClO)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl gas.

-

Initial Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.

-

Addition of Chlorobenzene: Add chlorobenzene (1.0 equivalent) to the cooled suspension.

-

Addition of Acyl Chloride: Add 3-phenylpropionyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a robust method for purifying the crude 4'-Chloro-3-phenylpropiophenone. The choice of solvent is critical for achieving high purity and yield.

Solvent System Selection:

A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude product should be soluble in the primary solvent at elevated temperatures and sparingly soluble at room temperature, while being insoluble in the anti-solvent.

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: To the hot solution, add the anti-solvent (e.g., water) dropwise until the solution becomes turbid. Add a few drops of the hot primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature.

-

Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structural elucidation of 4'-Chloro-3-phenylpropiophenone is confirmed through a combination of spectroscopic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are consistent with the proposed structure.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~197 |

| Quaternary Carbon (C-Cl) | ~139 |

| Quaternary Carbon (C-1') | ~135 |

| Aromatic CH (chlorophenyl) | ~129-130 |

| Aromatic CH (phenyl) | ~126-129 |

| Methylene (-CH₂-CO) | ~40 |

| Methylene (-CH₂-Ph) | ~30 |

Note: Predicted values are based on the analysis of similar structures and empirical data.

A representative ¹³C NMR spectrum for 4'-Chloro-3-phenylpropiophenone is available in the PubChem database.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 244, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

A gas chromatography-mass spectrometry (GC-MS) spectrum is available on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aryl Ketone) | ~1685 (strong) |

| C-H (Aromatic) | ~3030-3100 (medium) |

| C-H (Aliphatic) | ~2850-2960 (medium) |

| C=C (Aromatic) | ~1450-1600 (medium) |

| C-Cl | ~1090 (strong) |

A vapor phase IR spectrum is available on PubChem.[1]

Chemical Reactivity and Synthetic Applications

4'-Chloro-3-phenylpropiophenone possesses two primary sites of reactivity: the carbonyl group and the chlorinated aromatic ring. This dual reactivity makes it a versatile intermediate in organic synthesis.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of transformations:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

-

Condensation Reactions: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions.

Reactions involving the Aromatic Ring

The chlorinated phenyl ring can participate in cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: The carbon-chlorine bond can be activated by a palladium catalyst to undergo Suzuki-Miyaura coupling with boronic acids or their derivatives.[2][3] This reaction is a highly effective method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.

Potential Pharmaceutical Applications

While specific blockbuster drugs derived directly from 4'-Chloro-3-phenylpropiophenone are not prominently documented, its structural motifs are present in various biologically active molecules. The propiophenone core is a feature in some pharmaceutical agents, and the ability to introduce diverse substituents via cross-coupling reactions makes it a valuable scaffold for medicinal chemistry programs aimed at developing new therapeutic agents. For instance, related chloropropiophenones are used as intermediates in the synthesis of antidepressants and anti-inflammatory drugs.[1][4]

Analytical Method Development

For quality control and reaction monitoring, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for the analysis of 4'-Chloro-3-phenylpropiophenone.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be appropriate for the analysis of this compound.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis.

Proposed GC-MS Method Parameters:

| Parameter | Recommended Condition |

| Column | A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) |

| Injector Temperature | 250 °C |

| Oven Program | Start at a suitable low temperature, then ramp to a higher temperature to ensure elution. |

| Carrier Gas | Helium |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-350 amu |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4'-Chloro-3-phenylpropiophenone.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

4'-Chloro-3-phenylpropiophenone is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with the reactivity of its ketone and chloro-substituted aromatic ring, provides numerous opportunities for the synthesis of complex molecules with potential applications in the pharmaceutical and fine chemical industries. This technical guide has provided a comprehensive overview of its synthesis, purification, characterization, and potential applications, serving as a foundational resource for scientists and researchers in the field.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloro-3-phenylpropiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

King Life Sciences. (n.d.). 4'-Chloro propiophenone. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

-

Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloropropiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (n.d.). 4'-Chloropropiophenone. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

Shobeiri, F., et al. (2011). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2647. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Beilstein Journals. (2024). BJOC - Search Results. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

- 1. 4'-Chloro-3-phenylpropiophenone | C15H13ClO | CID 247344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]

4'-Chloro-3-phenylpropiophenone molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of 4'-Chloro-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3-phenylpropiophenone is an aryl ketone that holds significance as a versatile chemical intermediate in organic synthesis. Its molecular architecture, featuring a chlorinated phenyl ring and a phenyl-substituted propyl chain, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. Understanding the precise molecular structure and weight of this compound is fundamental for its correct identification, characterization, and application in research and development. This guide provides a comprehensive technical overview of 4'-Chloro-3-phenylpropiophenone, detailing its structural attributes, molecular weight determination, and the analytical methodologies that underpin these findings.

Chemical Identity and Molecular Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data points are crucial for database searches, regulatory submissions, and consistent scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)-3-phenylpropan-1-one | [PubChem][1] |

| CAS Number | 5739-37-7 | [Sigma-Aldrich] |

| Molecular Formula | C₁₅H₁₃ClO | [PubChem][1] |

| Molecular Weight | 244.71 g/mol | [PubChem][1] |

| Monoisotopic Mass | 244.0654927 Da | [PubChem][1] |

Table 1: Core Identifiers and Properties of 4'-Chloro-3-phenylpropiophenone.

The molecular formula, C₁₅H₁₃ClO, is the cornerstone for determining the molecular weight. The listed molecular weight of 244.71 g/mol is the sum of the atomic weights of fifteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, and one oxygen atom. This value is critical for stoichiometric calculations in synthetic protocols. The monoisotopic mass is essential for high-resolution mass spectrometry, allowing for unambiguous identification of the molecular ion.

Elucidation of the Molecular Structure

The IUPAC name, 1-(4-chlorophenyl)-3-phenylpropan-1-one, provides a clear blueprint of the molecule's connectivity. The structure consists of a central three-carbon propiophenone backbone. One end of this chain is attached to a phenyl group, while the other is bonded to a carbonyl group. This carbonyl group is, in turn, attached to a phenyl ring that is substituted with a chlorine atom at the para (4') position.

Key structural features include:

-

Aryl Ketone: The carbonyl group (C=O) bonded to two carbon atoms, one of which is part of an aromatic ring, defines the compound as a ketone. This functional group is a key site for chemical reactions.

-

Chlorophenyl Group: The presence of a chlorine atom on one of the phenyl rings significantly influences the molecule's electronic properties and reactivity.

-

Propiophenone Backbone: The three-carbon chain provides a flexible linker between the two aromatic moieties.

Caption: 2D molecular structure of 4'-Chloro-3-phenylpropiophenone.

Experimental Verification of Molecular Weight: A Self-Validating System

While the molecular weight can be calculated from the molecular formula, experimental verification is a cornerstone of scientific integrity. Mass spectrometry is the definitive technique for this purpose.

Causality Behind Experimental Choices

The choice of mass spectrometry as the validation method is based on its ability to measure the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion, this value directly corresponds to the molecule's mass. This technique provides a self-validating system: if a peak corresponding to the calculated molecular weight is observed, it provides strong evidence for the compound's identity.

Conceptual Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines the conceptual steps for verifying the molecular weight of 4'-Chloro-3-phenylpropiophenone.

Caption: Workflow for molecular weight determination via mass spectrometry.

Step 1: Sample Preparation

-

A small, pure sample of 4'-Chloro-3-phenylpropiophenone is dissolved in a suitable volatile solvent, such as methanol or acetonitrile. The concentration is typically in the low µg/mL to ng/mL range.

Step 2: Ionization

-

The sample solution is introduced into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for its ability to produce intact molecular ions with minimal fragmentation.

-

During ionization, the molecule gains a charge (typically a proton in ESI, forming [M+H]⁺) to become an ion.

Step 3: Mass Analysis

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Step 4: Detection

-

An electron multiplier or similar detector counts the ions at each m/z value.

Step 5: Data Interpretation

-

The output is a mass spectrum, a plot of ion intensity versus m/z.

-

For 4'-Chloro-3-phenylpropiophenone (MW = 244.71), the key peak to identify is the molecular ion peak. In ESI, this would be the [M+H]⁺ adduct at approximately m/z 245.72.

-

The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z 247.72 with roughly one-third the intensity of the m/z 245.72 peak, providing further structural confirmation.

Authoritative Grounding and Synthesis Context

The synthesis of propiophenone derivatives is well-established in the chemical literature. While a specific protocol for 4'-Chloro-3-phenylpropiophenone is not detailed here, its synthesis can be conceptually understood through known reactions like the Friedel-Crafts acylation. For instance, the synthesis of the related compound 3-chloropropiophenone involves the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride.[2] This provides a logical framework for understanding the formation of the propiophenone core of the target molecule.

The characterization of such molecules relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, in addition to mass spectrometry.[3] These methods provide complementary information about the molecule's carbon-hydrogen framework and functional groups, respectively, ensuring a comprehensive and unambiguous structural assignment.

Conclusion

The molecular formula (C₁₅H₁₃ClO) and molecular weight (244.71 g/mol ) of 4'-Chloro-3-phenylpropiophenone are foundational data points for its use in scientific research and development. Its structure, characterized by a chlorophenyl group, a phenyl group, and a propiophenone backbone, offers multiple sites for chemical modification. The experimental verification of its molecular weight through techniques like mass spectrometry provides a robust, self-validating system that ensures the identity and purity of the compound, which is a critical aspect of scientific integrity in drug development and materials science.

References

-

PubChem. 3-(4-Chlorophenyl)-1-phenylpropan-1-one. National Center for Biotechnology Information. [Link][1]

-

Birkholz, A. et al. (2020). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications. [Link][2]

-

Patel, J. M. et al. (1998). Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Oriental Journal of Chemistry. [Link][3][4]

Sources

- 1. 3-(4-Chlorophenyl)-1-phenylpropan-1-one | C15H13ClO | CID 244771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 1-(4-chlorophenyl)-3-phenylpropan-1-one: Synthesis, Characterization, and Analysis

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-3-phenylpropan-1-one, a ketone of interest in synthetic chemistry and drug discovery. The document details a robust synthesis protocol, thorough purification and characterization methodologies, and an in-depth analysis of its spectral properties. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical attributes.

Introduction and Chemical Identity

1-(4-chlorophenyl)-3-phenylpropan-1-one is a propiophenone derivative characterized by a 4-chlorophenyl group attached to the carbonyl carbon and a phenylpropyl substituent. Its chemical structure is presented below:

Chemical Structure:

Where Ph represents a phenyl group.

The presence of the chlorine atom and the extended aromatic system makes this molecule a valuable scaffold for further chemical modifications and a potential intermediate in the synthesis of more complex molecules with diverse biological activities. This guide will elucidate the critical aspects of its synthesis and characterization, providing a foundation for its application in research and development.

Synthesis of 1-(4-chlorophenyl)-3-phenylpropan-1-one

The synthesis of 1-(4-chlorophenyl)-3-phenylpropan-1-one is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the acyl group onto the chlorobenzene ring.[1][2][3]

Underlying Principles of Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring.[2]

Experimental Protocol for Synthesis

Materials:

-

3-Phenylpropanoyl chloride

-

Chlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3-phenylpropanoyl chloride (1.0 equivalent) to the stirred suspension.

-

Electrophilic Aromatic Substitution: To this mixture, add chlorobenzene (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with deionized water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

A [label="1. Setup: AlCl3 in DCM\n(0 °C)"]; B [label="2. Add 3-Phenylpropanoyl\nChloride"]; C [label="3. Add Chlorobenzene\n(dropwise)"]; D [label="4. Reaction at RT\n(2-4h)"]; E [label="5. Quench with\nIce/HCl"]; F [label="6. Extraction\nwith DCM"]; G [label="7. Wash Organic\nLayer"]; H [label="8. Dry and Concentrate"]; I [label="Crude Product"];

A -> B [label="Formation of\nAcylium Ion"]; B -> C [label="Electrophilic\nAttack"]; C -> D [label="Completion of\nSubstitution"]; D -> E [label="Decomposition of\nComplex"]; E -> F; F -> G; G -> H; H -> I; }

Caption: Experimental workflow for the synthesis of 1-(4-chlorophenyl)-3-phenylpropan-1-one.Purification of 1-(4-chlorophenyl)-3-phenylpropan-1-one

The crude product obtained from the synthesis typically contains unreacted starting materials and side products. Purification is essential to obtain the compound in high purity and can be achieved through recrystallization or column chromatography.

Recrystallization Protocol

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[5][6][7]

Step-by-Step Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which 1-(4-chlorophenyl)-3-phenylpropan-1-one is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good starting point.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Column Chromatography Protocol

For a higher degree of purification or for separating compounds with similar polarities, column chromatography is the preferred method.[8][9]

Step-by-Step Procedure:

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified 1-(4-chlorophenyl)-3-phenylpropan-1-one.

Characterization and Spectral Analysis

The identity and purity of the synthesized 1-(4-chlorophenyl)-3-phenylpropan-1-one must be confirmed using various analytical techniques.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₃ClO |

| Molecular Weight | 244.71 g/mol [10] |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid at room temperature. |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in alcohols; insoluble in water. |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[11][12]

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 | Doublet | 2H | Aromatic protons ortho to the carbonyl group on the chlorophenyl ring |

| ~ 7.45 | Doublet | 2H | Aromatic protons meta to the carbonyl group on the chlorophenyl ring |

| ~ 7.30 - 7.15 | Multiplet | 5H | Aromatic protons of the phenyl ring |

| ~ 3.30 | Triplet | 2H | -C(=O)-CH₂- |

| ~ 3.05 | Triplet | 2H | -CH₂-Ph |

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[13][14]

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

| Chemical Shift (ppm) | Assignment |

| ~ 198.0 | Carbonyl carbon (C=O) |

| ~ 141.0 | Quaternary carbon of the phenyl ring |

| ~ 139.0 | Quaternary carbon of the chlorophenyl ring (C-Cl) |

| ~ 135.0 | Quaternary carbon of the chlorophenyl ring (C-C=O) |

| ~ 129.5 | Aromatic CH of the chlorophenyl ring |

| ~ 128.8 | Aromatic CH of the chlorophenyl ring |

| ~ 128.5 | Aromatic CH of the phenyl ring |

| ~ 128.3 | Aromatic CH of the phenyl ring |

| ~ 126.2 | Aromatic CH of the phenyl ring |

| ~ 40.0 | -C(=O)-CH₂- |

| ~ 30.0 | -CH₂-Ph |

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15][16][17]

Predicted IR (KBr) Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060-3030 | Medium | Aromatic C-H stretch |

| ~ 2930-2850 | Medium | Aliphatic C-H stretch |

| ~ 1685 | Strong | C=O stretch (aryl ketone) |

| ~ 1590, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1090 | Strong | C-Cl stretch |

| ~ 830 | Strong | p-disubstituted benzene C-H bend |

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z 244 and 246 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

-

Major Fragments:

-

m/z 139/141: [Cl-Ph-C=O]⁺ (acylium ion)

-

m/z 111/113: [Cl-Ph]⁺

-

m/z 105: [Ph-CH₂-CH₂]⁺

-

m/z 91: [Ph-CH₂]⁺ (tropylium ion)

-

m/z 77: [Ph]⁺

-

Molecule [label="[Cl-Ph-C(=O)-CH2-CH2-Ph]⁺˙\nm/z 244/246"]; Acylium [label="[Cl-Ph-C=O]⁺\nm/z 139/141"]; Benzyl [label="[Ph-CH2]⁺\nm/z 91"]; Phenyl [label="[Ph]⁺\nm/z 77"]; Chlorophenyl [label="[Cl-Ph]⁺\nm/z 111/113"];

Molecule -> Acylium [label="α-cleavage"]; Molecule -> Benzyl [label="rearrangement"]; Acylium -> Chlorophenyl [label="-CO"]; Benzyl -> Phenyl [label="-CH2"]; }

Caption: Predicted mass spectrometry fragmentation pathway of 1-(4-chlorophenyl)-3-phenylpropan-1-one.Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 1-(4-chlorophenyl)-3-phenylpropan-1-one. The detailed protocols and expected analytical data serve as a valuable resource for researchers and scientists working with this compound. The methodologies described herein are robust and can be adapted for the synthesis of related analogues, furthering the exploration of their chemical and biological properties. Adherence to standard laboratory safety practices is paramount when performing any of the described procedures.

References

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

Chemistry Notes. (2022). Claisen Condensation: Mechanism and Application. [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-phenylpropan-1-one. [Link]

-

Weldegrima, A. S. (n.d.). Recrystallization1. [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

-

Al-Saidi, M. (2021). Experimental No. (4) Recrystallization. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

-

University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

University of Massachusetts Boston. (n.d.). Recrystallization-1.pdf. [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-phenylpropan-1-one. [Link]

-

JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

Taylor & Francis Online. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]

-

National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. [Link]

-

Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR | PDF. [Link]

-

University of Rochester. (n.d.). How to run column chromatography. [Link]

-

LookChem. (n.d.). 3-(4-Chlorophenyl)-1-phenylpropan-1-one. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-(4-Chlorophenyl)-2-phenylpropan-1-one | C15H13ClO | CID 318411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. 3-(4-Chlorophenyl)-1-(4-phenylphenyl)propan-1-one | C21H17ClO | CID 66758975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Sciencemadness Discussion Board - Friedel-Crafts Alkylation - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. 3-(4-Chlorophenyl)-1-phenylpropan-1-one | C15H13ClO | CID 244771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. US20060111592A1 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one - Google Patents [patents.google.com]

- 16. 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | C16H15ClO | CID 24725730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-Propanone, 3-(4-chlorophenyl)-1-phenyl-3-(phenylamino)- CAS#: 119948-33-3 [chemicalbook.com]

The Propiophenone Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, represents a cornerstone in medicinal chemistry.[1] While the unsubstituted parent molecule serves primarily as a synthetic intermediate, the strategic placement of various substituents on its aromatic and aliphatic portions unlocks a vast and diverse landscape of biological activities.[1] This guide provides a comprehensive analysis of the multifaceted pharmacological profiles of substituted propiophenones, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will explore key therapeutic areas where these compounds have shown significant promise, including oncology, infectious diseases, neurology, and inflammatory disorders, offering field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Versatility of the Propiophenone Core

Propiophenone (1-phenylpropan-1-one) is a simple aryl ketone consisting of a benzene ring bonded to a propanoyl group.[1] Its true potential in drug discovery lies in its amenability to chemical modification. The phenyl ring and the ethyl chain provide multiple sites for substitution, allowing chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. This modulation directly influences how the compound interacts with biological targets, leading to a wide spectrum of pharmacological effects. This guide will systematically explore the major classes of biological activity exhibited by substituted propiophenones, providing a rationale for experimental design and interpretation.

General Workflow for Discovery and Evaluation

The journey from a novel substituted propiophenone to a potential drug candidate follows a well-defined, albeit complex, path. Understanding this workflow is crucial for efficient drug development.

Caption: General workflow for the development of novel propiophenone-based therapeutic agents.

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted propiophenones, particularly those belonging to the chalcone family (1,3-diaryl-2-propen-1-ones), have demonstrated significant potential as anticancer agents.[2][3] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4]

Mechanism of Action & Structure-Activity Relationship (SAR)

Many anticancer propiophenone derivatives function by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division.[3] The α,β-unsaturated ketone moiety (enone) present in chalcone-like structures is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in target proteins such as tubulin.[3]

Key SAR Insights:

-

Aromatic Ring Substituents: The nature and position of substituents on the two aromatic rings of chalcone-like propiophenones are critical. Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens) can modulate the reactivity of the enone system and influence binding affinity.

-

Heterocyclic Analogues: Replacing one or both phenyl rings with heterocyclic systems (e.g., pyridine, thiophene, indole) has been a successful strategy to enhance anticancer potency and improve solubility.[5]

-

Spirodienone Hybrids: The incorporation of a spirodienone moiety fused with a 1,2,4-triazole ring has yielded compounds with remarkable cytotoxic activity against various cancer cell lines, including triple-negative breast cancer.[4][6] These compounds have been shown to induce apoptosis and arrest the cell cycle.[4]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 | [4] |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.15 | [4] |

| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.26 | [4] |

| Phenylpropiophenone Derivatives | Various | Varies | [2] |

| Methyl salicylate based thiazoles (3j) | T47D (Breast) | 0.51 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Its widespread use is due to its reliability, high-throughput nature, and cost-effectiveness for initial screening.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test propiophenone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Substituted propiophenones, particularly those with phenolic hydroxyl groups, have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[8][9]

Mechanism of Action & SAR

The antimicrobial mechanisms of phenolic compounds are often linked to their ability to disrupt microbial cell membranes, interfere with metabolic pathways, or chelate metal ions essential for microbial growth.[8]

Key SAR Insights:

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring are often crucial for activity. These groups can increase membrane permeability and interact with microbial proteins.[8]

-

Lipophilicity: A balance between hydrophilicity and lipophilicity is necessary. The compound must be soluble enough to reach the microbe but also lipophilic enough to penetrate the cell membrane.

-

Gram-Negative vs. Gram-Positive: Some propiophenone derivatives show selective activity. For instance, certain berry extracts rich in phenolic compounds were found to be strong inhibitors of Gram-negative bacteria like Salmonella but less effective against Gram-positive bacteria.[9] This selectivity is often attributed to differences in the bacterial cell wall structure.[9]

Central Nervous System (CNS) Activity

The propiophenone scaffold is present in numerous CNS-active drugs and experimental compounds, exhibiting effects ranging from anticonvulsant to monoamine oxidase (MAO) inhibition.[10][11]

Anticonvulsant Properties

Certain propiophenone analogues have shown efficacy in animal models of epilepsy.[10] The mechanism often involves the modulation of ion channels.

-

Mechanism: Some compounds, like propranolol (which has a related structure), exert anticonvulsant effects by blocking fast inward sodium currents in a use-dependent manner, rather than through beta-adrenoceptor blockade.[10] This action stabilizes neuronal membranes and reduces hyperexcitability.

-

Evaluation Models: The anticonvulsant potential is typically evaluated in rodent models such as the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures.[5][10]

Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[12] Inhibitors of these enzymes are used to treat depression and Parkinson's disease.[12][13]

-

SAR for MAO-B Inhibition: Acetophenone and propiophenone derivatives have been developed as potent and selective MAO-B inhibitors.[11] SAR studies indicate that halogen-substituted benzyloxy groups at the C3 and C4 positions of the phenyl ring are favorable for high MAO-B inhibitory activity.[11]

-

Therapeutic Rationale: Selective MAO-B inhibition increases dopamine levels in the brain, which is beneficial in Parkinson's disease. The development of reversible and selective inhibitors is a key goal to avoid the "cheese effect" (hypertensive crisis) associated with older, non-selective, irreversible MAOIs.[12][13]

Caption: Key structural modifications on the propiophenone core influencing CNS activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Propiophenone derivatives, including enones and other analogues, have been investigated as inhibitors of key inflammatory pathways.[14][15]

-

Mechanism: The anti-inflammatory effects can be mediated through the inhibition of enzymes like cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.[16] Some derivatives can also suppress neutrophil-mediated inflammation by modulating MAPK and Akt signaling pathways.[14]

-

SAR: Studies on 1,3-disubstituted prop-2-en-1-ones have shown that substituting the scaffold with quinolyl or electron-withdrawing aryl groups can grant high anti-inflammatory potency, significantly suppressing superoxide generation and elastase release from neutrophils.[14]

-

In Vivo Evaluation: The carrageenan-induced paw edema model in rats is a standard and reliable acute inflammation model used for the in vivo screening of potential anti-inflammatory agents.[15][16]

Conclusion and Future Directions

The substituted propiophenone framework is a remarkably versatile scaffold that continues to yield compounds with significant and diverse biological activities. The research highlighted in this guide demonstrates its potential in oncology, neurology, and infectious and inflammatory diseases. Future research will likely focus on leveraging computational chemistry and quantitative structure-activity relationship (QSAR) studies to rationally design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] The continued exploration of novel substitution patterns and the creation of hybrid molecules will undoubtedly solidify the role of propiophenones as a privileged scaffold in modern drug discovery.

References

-

Ušćumlić, G. et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. Available at: [Link]

-

Eshleman, A. J. et al. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Abbas, M. et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Scientific Reports. Available at: [Link]

-

Potschka, H. et al. (2002). Anticonvulsant profile and mechanism of action of propranolol and its two enantiomers. British Journal of Pharmacology. Available at: [Link]

-

Bethegnies, G. et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco. Available at: [Link]

-

Mathew, B. et al. (2016). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm. Available at: [Link]

-

Taghizadeh, S. F. et al. (2024). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Foods. Available at: [Link]

-

Wang, Y. et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Puupponen-Pimiä, R. et al. (2001). Antimicrobial properties of phenolic compounds from berries. Journal of Applied Microbiology. Available at: [Link]

-

Dong, Y. et al. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Gyawali, R. & Ibrahim, S. A. (2014). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. In Natural Antimicrobials in Food Safety and Quality. Available at: [Link]

-

Kour, P. et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]

-

Li, J. P. & Biel, J. H. (1969). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry. Available at: [Link]

-

Cha, H. J. et al. (2019). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. Available at: [Link]

-

Wikipedia contributors. (2023). Propiophenone. Wikipedia. Available at: [Link]

-

ChEMBL. (n.d.). Compound: PROPIOPHENONE (CHEMBL193446). EMBL-EBI. Available at: [Link]

-

Ghorab, M. M. et al. (2016). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Molecules. Available at: [Link]

-

Pindelska, E. et al. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. Bioorganic Chemistry. Available at: [Link]

-

Khan, M. A. et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. Available at: [Link]

-

Löscher, W. et al. (1994). Proline and proline derivatives as anticonvulsants. European Journal of Pharmacology. Available at: [Link]

-

Wang, Y. et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Słoczyńska, K. et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules. Available at: [Link]

-

Kumar, A. et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. Available at: [Link]

-

Pérez-Me-Reyes, C. et al. (2022). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. ResearchGate. Available at: [Link]

-

Zagaja, M. et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. Available at: [Link]

-

Al-Ostath, R. A. et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity. Available at: [Link]

-

Ahmadpourmir, H. et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting. Available at: [Link]

-

MDPI. (2020). Biological Activity and Applications of Natural Compounds. MDPI Books. Available at: [Link]

-

Lin, C. H. et al. (2010). Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Lowson, D. et al. (1991). Anticonvulsant properties of propofol and thiopentone: comparison using two tests in laboratory mice. British Journal of Anaesthesia. Available at: [Link]

-

Al-Majd, L. A. (2023). Organic Compounds with Biological Activity. Compounds. Available at: [Link]

-

Faglin, A. & Toney, K. (2024). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. Available at: [Link]

-

Wikipedia contributors. (2024). Monoamine oxidase inhibitor. Wikipedia. Available at: [Link]

Sources

- 1. Propiophenone - Wikipedia [en.wikipedia.org]

- 2. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial properties of phenolic compounds from berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticonvulsant profile and mechanism of action of propranolol and its two enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of 4'-Chloro-3-phenylpropiophenone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of a novel bioactive small molecule is the beginning of a complex journey toward understanding its therapeutic potential and potential liabilities. 4'-Chloro-3-phenylpropiophenone, a propiophenone derivative, represents such a starting point. While the broader class of propiophenones has been associated with various biological activities, the specific molecular target and mechanism of action (MoA) for this particular compound remain uncharacterized[1][]. Elucidating the MoA is a critical step in the drug discovery pipeline, providing the foundational knowledge required for rational lead optimization, biomarker development, and predicting clinical efficacy and safety[3][4]. This guide presents a comprehensive, multi-phase strategic framework for the systematic discovery of the MoA of 4'-Chloro-3-phenylpropiophenone, integrating direct biochemical, broad pharmacological, and cell-based methodologies.

Introduction: The Imperative of Mechanism of Action Discovery

4'-Chloro-3-phenylpropiophenone is a synthetic organic compound with a structure amenable to interaction with biological macromolecules[5][6]. Its novelty presents both an opportunity and a challenge: without an understood MoA, its development is stalled. The process of target deconvolution—identifying the specific molecular target(s) of a small molecule—transforms a "black box" compound into a tool for biological inquiry and a potential therapeutic agent[3][7].

This document outlines a robust, field-proven workflow designed to systematically identify the molecular target(s) of 4'-Chloro-3-phenylpropiophenone, validate target engagement in a cellular context, and elucidate the downstream functional consequences of this interaction. Our approach is structured in three distinct but interconnected phases, ensuring a logical progression from broad, hypothesis-generating screening to specific, hypothesis-driven validation.

Phase 1: Target Identification & Hypothesis Generation

The initial objective is to cast a wide net to identify all potential interacting partners of 4'-Chloro-3-phenylpropiophenone. A multi-pronged approach combining direct biochemical methods with broad pharmacological screening is essential for generating high-confidence hypotheses.

Direct Target Fishing via Affinity Chromatography-Mass Spectrometry

This classical and powerful technique utilizes an immobilized form of the small molecule to "fish" for its binding proteins from a complex biological mixture, such as a cell lysate[8][9][10]. The captured proteins are then identified using high-resolution mass spectrometry.